Menaquinone 6

Description

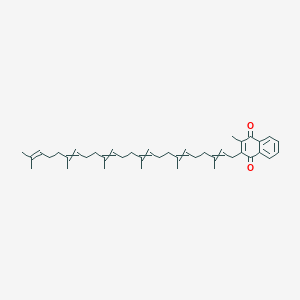

Menaquinone-6 (MK6) is a member of the vitamin K2 family, characterized by a naphthoquinone head and a side chain of six isoprenoid units. It plays a critical role in bacterial electron transport systems, particularly in Gram-positive bacteria and certain pathogens. Unlike phylloquinone (vitamin K1), which is plant-derived, menaquinones like MK6 are synthesized by bacteria and found in fermented foods and animal products .

Properties

IUPAC Name |

2-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQBZFETXBLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain Development via Mutagenesis

The wild-type Flavobacterium meningosepticum IFO 12535 has been a cornerstone for MK-6 production. Through systematic mutagenesis, researchers derived mutants resistant to 1-hydroxy-2-naphthoate (HNA), a compound that inhibits endogenous MK biosynthesis. For instance, mutant HNA 350-22, selected via sequential exposure to increasing HNA concentrations (200–350 mg/L), exhibited a 3.5-fold increase in MK-6 yield compared to the parent strain. This resistance correlated with reduced sensitivity to HNA-induced suppression of MK-6 biosynthesis, enabling sustained production under inhibitory conditions.

Optimization of Culture Conditions

The basal medium for MK-6 production was supplemented with L-tyrosine (4 g/L) and isopentyl alcohol (10⁻³ M), additives that enhanced precursor availability and membrane permeability, respectively. Batch cultivation at 30°C for 72 hours with intermittent feeding of isopentyl alcohol at 0, 24, and 48 hours resulted in optimal yields. Under these conditions, strain HNA 350-22 produced 34 mg/L of MK-6 in culture broth and 5.5 mg/g of dry cell weight , surpassing the wild-type strain’s output by 40%.

Table 1: MK-6 Productivity of F. meningosepticum Mutants

| Strain | HNA Resistance (mg/L) | MK-6 Yield (mg/L) | Cellular Content (mg/g) |

|---|---|---|---|

| Wild-type | 0 | 9.8 | 1.2 |

| HNA 200-15 | 200 | 12.4 | 1.6 |

| HNA 300-8 | 300 | 18.7 | 2.9 |

| HNA 350-22 | 350 | 34.0 | 5.5 |

Data adapted from Tani et al. (1986).

Enzymatic and Chemical Synthesis Approaches

Role of MqnD in Biosynthesis

The enzyme 5,8-dihydroxy-2-naphthoate synthase (MqnD) catalyzes the conversion of cyclic dehypoxanthine futalosine to 5,8-dihydroxy-2-naphthoic acid (DHNA), a direct precursor of MK-6. Chemoenzymatic studies have demonstrated that fluorinated analogues of futalosine enhance DHNA synthesis efficiency via an ipso substitution mechanism, achieving a 5-fold yield improvement over conventional methods. This pathway’s elucidation provides a template for semi-synthetic MK-6 production, though industrial scalability remains limited by enzyme stability and substrate costs.

Precursor Synthesis and Modification

Chemical synthesis of MK-6 necessitates constructing its naphthoquinone core and isoprenoid sidechain. Titanium(III) citrate-mediated reduction of quinone intermediates has proven effective for generating the redox-active core, while asymmetric Noyori hydrogenation enables stereocontrolled synthesis of the sidechain’s methyl branches. However, multi-step purification and low overall yields (typically <10%) hinder large-scale application compared to microbial methods.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Microbial fermentation outperforms chemical synthesis in yield and scalability. F. meningosepticum mutants achieve titers exceeding 30 mg/L with minimal downstream processing, whereas synthetic routes require costly catalysts and generate significant waste. However, enzymatic approaches offer precision for producing MK-6 analogues, which are valuable for structure-activity studies.

Industrial Applicability

Industrial MK-6 production predominantly relies on optimized F. meningosepticum strains due to their robustness in bioreactors. Recent advances in CRISPR-mediated genome editing promise further yield enhancements by targeting regulatory genes in the menaquinone biosynthetic cluster. In contrast, chemical synthesis remains confined to laboratory-scale applications for specialized derivatives.

Chemical Reactions Analysis

Types of Reactions

Menaquinone 6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Biological Functions

1. Calcium Homeostasis and Bone Health

MK-6 contributes to calcium homeostasis by activating Gla proteins that bind calcium ions. Research indicates that dietary intake of menaquinones may reduce the risk of osteoporosis and fractures by improving bone mineral density. A clinical trial demonstrated that MK-6 supplementation in postmenopausal women led to significant improvements in bone mineral density compared to a placebo group over a 12-month period.

2. Cardiovascular Health

Emerging studies suggest that MK-6 may protect against vascular calcification. In rodent models, high intakes of menaquinones have been associated with reduced vascular calcification, indicating potential cardiovascular benefits. These findings suggest that MK-6 could help prevent arterial calcification and reduce cardiovascular disease risk.

3. Neuroprotection

Research is exploring the potential role of MK-6 in neurodegenerative conditions such as Parkinson's disease. Its antioxidant properties may help mitigate oxidative stress, which is crucial for preventing cellular damage associated with neurodegeneration .

Case Study: Menaquinone Supplementation in Osteoporosis

A clinical trial investigated the effects of MK-6 supplementation on bone health in postmenopausal women. Participants receiving MK-6 showed significant improvements in bone mineral density compared to the placebo group over a 12-month period. The study concluded that MK-6 could be an effective dietary supplement for enhancing bone health and reducing fracture risk in this population.

Case Study: Cardiovascular Benefits

In a study examining the effects of menaquinone on cardiovascular health, researchers found that high dietary intake was associated with reduced arterial stiffness and lower levels of calcification in arteries among older adults. These findings suggest that MK-6 may play a protective role against cardiovascular diseases .

Summary of Key Studies on Menaquinone 6

Safety and Toxicological Considerations

Recent studies indicate that menaquinones are generally well-tolerated at dietary levels. Toxicological evaluations have shown no significant adverse effects at doses commonly used in supplementation; however, further research is needed to understand the long-term effects of high-dose menaquinone intake .

Mechanism of Action

The mechanism of action of Menaquinone 6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Other Menaquinones

Menaquinones vary in the number of isoprenoid units in their side chains, which dictates their hydrophobicity, membrane integration, and redox activity.

| Menaquinone Type | Isoprenoid Units | Primary Sources | Key Functional Roles |

|---|---|---|---|

| MK4 | 4 | Animal tissues, fermented foods | Bone metabolism, cardiovascular health |

| MK6 | 6 | Riemerella anatipestifer, some cheeses | Electron transport in specific bacteria |

| MK7 | 7 | Bacillus spp., Clostridium spp., natto | Dominant in Gram-positive bacteria; studied for bone health |

| MK8 | 8 | Corynebacterium kroppenstedtii | Membrane-associated electron transport |

- MK6 vs. MK7 : MK7’s longer chain enhances lipid solubility and membrane stability, making it prevalent in bacterial membranes (e.g., Clostridium thermoautotrophicum contains MK7 at 0.4–0.5 μmol/g protein) . MK6, with a shorter chain, may exhibit faster redox cycling but reduced membrane retention .

- MK6 vs. MK4 : MK4’s shorter chain facilitates rapid hepatic uptake, while MK6’s moderate hydrophobicity favors extra-hepatic tissue accumulation .

Stability and Analytical Methods

- Stability : MK6’s stability in formulations is influenced by its side chain length. While MK7 exhibits high stability in commercial products (e.g., natto-derived supplements) , MK6’s shorter chain may reduce oxidative resistance.

- Analytical Techniques :

Health Implications and Therapeutic Potential

- Bone and Cardiovascular Health : MK7 is well-documented for improving arterial stiffness and osteocalcin activation . MK6’s health effects are less clear but may overlap due to shared vitamin K-dependent protein interactions .

- Inhibitors of MenA could disrupt MK6 biosynthesis in pathogens without affecting human cells .

Biological Activity

Menaquinone 6 (MK-6), a member of the vitamin K2 family, has garnered attention for its biological activities and potential health benefits. This article reviews the current understanding of MK-6's biological activity, including its role in cellular processes, mechanisms of action, and implications for health.

Overview of this compound

This compound is characterized by its structure as 2-methyl-3-farnesyl-farnesyl-1,4-naphthoquinone. It is primarily found in certain bacteria and has been identified as a vital component in the electron transport chain during anaerobic respiration in organisms such as Escherichia coli . MK-6 differs from other menaquinones in terms of its bioavailability and biological functions, which are influenced by its molecular structure .

MK-6 exerts its biological effects through several mechanisms:

- Electron Carrier Function : MK-6 acts as an electron carrier in the respiratory chain, facilitating energy production under anaerobic conditions .

- Regulation of Cell Functions : It plays a role in cell proliferation and differentiation, particularly in vascular smooth muscle cells (VSMCs) and osteoblasts. MK-6 has been shown to activate signaling pathways that promote cell survival and inhibit apoptosis .

- Interaction with Proteins : MK-6 is involved in the vitamin K cycle, where it is converted to its active form (hydroquinone) that acts as a cofactor for γ-glutamylcarboxylase (GGCX), essential for the activation of vitamin K-dependent proteins .

1. Osteogenesis and Bone Health

This compound has been linked to bone health through its role in promoting osteogenesis:

- In Vitro Studies : MK-6 supplementation has been shown to enhance the differentiation of osteoblasts and increase mineralization in bone tissue cultures .

- In Vivo Studies : Animal studies indicate that MK-6 can prevent bone loss by enhancing the activity of osteocalcin, a protein critical for bone mineralization .

2. Cardiovascular Health

MK-6's effects on cardiovascular health are notable:

- Vascular Smooth Muscle Cells : Research indicates that MK-6 can inhibit calcification in VSMCs, potentially reducing the risk of vascular diseases .

- Mechanistic Insights : The protective effects against VSMC apoptosis are mediated through the Gas6/Axl signaling pathway, which is crucial for maintaining vascular integrity .

3. Neuroprotective Effects

Emerging evidence suggests that MK-6 may have neuroprotective properties:

- Oxidative Stress Reduction : Studies have shown that MK-6 can reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative diseases .

- Inflammation Modulation : MK-6 has been implicated in modulating inflammatory responses in neuroinflammatory conditions, which is significant for diseases such as Parkinson's .

Case Studies and Clinical Findings

Several clinical studies have explored the effects of MK-6 supplementation:

| Study | Population | Findings |

|---|---|---|

| Chen et al. (2015) | Rat model | Demonstrated that MK-6 reduces abdominal hernia by promoting collagen expression and inhibiting MMP-2 expression. |

| Vos et al. (2012) | Mouse model | Showed that MK-6 rescues mitochondrial defects related to Pink1 deficiency, enhancing ATP production. |

| Brandenburg et al. (2017) | Human study | Reported that MK supplementation slows down aortic valve calcification progression. |

Q & A

Q. How can data standardization improve cross-study comparisons of MK-6 research?

- Methodological Answer : Adopt CONSORT guidelines for reporting clinical trials and STROBE for observational studies. Harmonize units (e.g., ng/mL for biomarkers), intake assessment tools, and covariates (e.g., adjusted for BMI, smoking). Public repositories like NHANES provide standardized MK-6 datasets .

Interdisciplinary Integration

Q. What frameworks support interdisciplinary research on MK-6’s role in chronic disease?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to align biochemistry with epidemiology. For example:

- Population: Postmenopausal women.

- Intervention: MK-6 supplementation (50 µg/day).

- Comparison: Placebo.

- Outcome: BMD changes over 2 years.

Collaborate with nutritionists, statisticians, and clinicians for robust study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.